An In-Depth Technical Guide to the Synthesis of 6-Octyltetrahydro-2H-pyran-2-one
An In-Depth Technical Guide to the Synthesis of 6-Octyltetrahydro-2H-pyran-2-one
Foreword: The Significance of δ-Lactones in Modern Research
6-Octyltetrahydro-2H-pyran-2-one, also known as δ-tridecalactone, belongs to the δ-lactone class of compounds. These six-membered cyclic esters are of considerable interest across various scientific disciplines. In the realm of flavor and fragrance, they are valued for their creamy, fruity, and nutty aromas.[1] Beyond sensory applications, the lactone motif is a prevalent scaffold in numerous biologically active natural products and pharmaceuticals. The synthesis of specific long-chain δ-lactones like 6-octyltetrahydro-2H-pyran-2-one is a key undertaking for researchers in drug discovery and materials science, where it can serve as a versatile intermediate or a monomer for specialized polyesters.[2] This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for 6-octyltetrahydro-2H-pyran-2-one, focusing on the underlying chemical principles and offering detailed, actionable protocols.
Strategic Approach to the Synthesis of 6-Octyltetrahydro-2H-pyran-2-one
The synthesis of 6-octyltetrahydro-2H-pyran-2-one is most effectively approached through a two-stage process. This strategy hinges on the initial construction of a suitable precursor, 2-octylcyclopentanone, followed by a regioselective ring expansion via the Baeyer-Villiger oxidation. This method is favored for its reliability and adaptability to various scales of production.
The overall synthetic pathway can be visualized as follows:
Figure 1: Overall synthetic strategy for 6-octyltetrahydro-2H-pyran-2-one.
Part 1: Synthesis of the Precursor, 2-Octylcyclopentanone
The initial phase of this synthesis involves the construction of the key intermediate, 2-octylcyclopentanone. This is achieved through a base-catalyzed aldol condensation of cyclopentanone and octanal, followed by dehydration and subsequent catalytic hydrogenation.
Mechanism and Rationale
The aldol condensation proceeds via the formation of an enolate from cyclopentanone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of octanal. The resulting aldol adduct readily undergoes dehydration to form the more stable α,β-unsaturated ketone, 2-(oct-1-en-1-yl)cyclopentan-1-one. The subsequent catalytic hydrogenation reduces the carbon-carbon double bond to yield the saturated ketone, 2-octylcyclopentanone. This two-step, one-pot approach is an efficient method for the alkylation of cyclic ketones.
Experimental Protocol: Synthesis of 2-Octylcyclopentanone
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Materials:
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Cyclopentanone
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Octanal
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Sodium hydroxide (NaOH)
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Palladium on carbon (Pd/C, 5-10%)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and hydrogenation apparatus
-
-
Procedure:
-
In a reaction vessel equipped for hydrogenation, combine cyclopentanone and octanal.
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Under controlled temperature and pressure, introduce an aqueous solution of sodium hydroxide and a catalytic amount of palladium on carbon.
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Pressurize the vessel with hydrogen gas.
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The reaction will proceed as a one-pot synthesis, encompassing the aldol condensation, dehydration, and hydrogenation steps.
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Upon completion, the catalyst is removed by filtration, and the product, 2-octylcyclopentanone, is isolated and purified, typically by vacuum distillation.
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Part 2: The Baeyer-Villiger Oxidation: From Ketone to Lactone
The cornerstone of this synthesis is the Baeyer-Villiger oxidation, a remarkably reliable and regioselective reaction that converts ketones into esters, or in this case, a cyclic ketone into a lactone.[3][4]
Mechanism and Regioselectivity
The Baeyer-Villiger oxidation involves the reaction of a ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid.[5] The reaction proceeds through the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons.
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect of its utility. The migratory aptitude of the groups attached to the carbonyl carbon determines which C-C bond is cleaved and where the oxygen atom is inserted. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[5] In the case of 2-octylcyclopentanone, the secondary carbon of the cyclopentane ring has a higher migratory aptitude than the primary carbon of the octyl group. This ensures the desired ring expansion to form the six-membered δ-lactone, 6-octyltetrahydro-2H-pyran-2-one, rather than the alternative ester.
Figure 2: Simplified mechanism of the Baeyer-Villiger oxidation.
Experimental Protocol: Baeyer-Villiger Oxidation of 2-Octylcyclopentanone
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Materials:
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2-Octylcyclopentanone
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meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) and a Lewis acid (e.g., sulfuric acid)
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Methanol or another suitable solvent
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Sodium bicarbonate (NaHCO₃) solution
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Sodium sulfite (Na₂SO₃) solution
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Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
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Dissolve 2-octylcyclopentanone in a suitable solvent such as methanol.
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If using hydrogen peroxide, add a catalytic amount of a strong acid like sulfuric acid.
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Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the solution while maintaining a controlled temperature, often with cooling.
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Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Upon completion, quench the reaction by adding a reducing agent like sodium sulfite solution to destroy any remaining peroxide.
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Neutralize the reaction mixture with a base, such as sodium bicarbonate solution.
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Extract the product into an organic solvent like dichloromethane.
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Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
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Purify the crude product, 6-octyltetrahydro-2H-pyran-2-one, by vacuum distillation or column chromatography.
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Product Characterization
The successful synthesis of 6-octyltetrahydro-2H-pyran-2-one must be confirmed through rigorous analytical characterization. The following table summarizes key physicochemical and spectroscopic data for the target compound.
| Property | Value |
| Molecular Formula | C₁₃H₂₄O₂ |
| Molecular Weight | 212.33 g/mol [6] |
| CAS Number | 7370-92-5[6] |
| Appearance | Colorless to pale yellow liquid |
| Refractive Index (@ 20°C) | 1.45500 to 1.46300[4] |
| Specific Gravity (@ 25°C) | 0.93900 to 0.95300[4] |
| Boiling Point | Not specified |
| ¹H NMR | Expected signals would include those for the octyl chain protons and the protons of the tetrahydropyranone ring. The proton at C6, adjacent to the ring oxygen and the octyl group, would likely appear as a multiplet in the downfield region (around 4.0-4.5 ppm). |
| ¹³C NMR | The carbonyl carbon of the lactone would be the most downfield signal (typically >170 ppm). Signals for the carbon attached to the ring oxygen (C6) would also be in the downfield region (around 80 ppm). The remaining aliphatic carbons would appear at higher field strengths. |
| IR Spectroscopy | A strong characteristic absorption band for the lactone carbonyl group (C=O) is expected in the region of 1735-1750 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Conclusion and Future Perspectives
The synthetic route detailed in this guide, centered around the Baeyer-Villiger oxidation of 2-octylcyclopentanone, represents a robust and efficient method for the preparation of 6-octyltetrahydro-2H-pyran-2-one. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals. Further investigations could explore the use of enzymatic or chemoenzymatic Baeyer-Villiger oxidations, which may offer improved stereoselectivity and milder reaction conditions, aligning with the principles of green chemistry. The continued development of synthetic methodologies for lactones will undoubtedly expand their applications in various fields of chemical science.
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